molecular formula C9H14N2O2 B8381308 6-(methoxymethyl)-2-propylpyrimidin-4(3H)-one

6-(methoxymethyl)-2-propylpyrimidin-4(3H)-one

Cat. No. B8381308
M. Wt: 182.22 g/mol
InChI Key: BSSZRWVRAPYUIU-UHFFFAOYSA-N
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Patent
US07998968B2

Procedure details

A mixture of methyl 4-methoxy-3-oxobutanoate (15.0 g), butanimidamide hydrochloride (15 g) and sodium methoxide (28% in methanol, 51 mL) in methanol (150 mL) was stirred overnight. The reaction mixture was diluted with ethyl acetate, washed with 1M hydrochloric acid, dried over sodium sulfate and concentrated. The residue was purified by silica gel column chromatography to give the title compound as a pale yellow oil (17 g, 91%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
51 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4](=O)[CH2:5][C:6]([O:8]C)=O.Cl.[C:12](=[NH:17])([NH2:16])[CH2:13][CH2:14][CH3:15].C[O-].[Na+]>CO.C(OCC)(=O)C>[CH3:1][O:2][CH2:3][C:4]1[N:16]=[C:12]([CH2:13][CH2:14][CH3:15])[NH:17][C:6](=[O:8])[CH:5]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COCC(CC(=O)OC)=O
Name
Quantity
15 g
Type
reactant
Smiles
Cl.C(CCC)(N)=N
Name
sodium methoxide
Quantity
51 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1M hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COCC1=CC(NC(=N1)CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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